

# Structural Analysis of Galidesivir Dihydrochloride: A Technical Overview

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## Compound of Interest

Compound Name: *Galidesivir dihydrochloride*

Cat. No.: *B12368105*

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## Abstract

Galidesivir (BCX4430) is a broad-spectrum antiviral agent developed by BioCryst Pharmaceuticals, demonstrating activity against a wide range of RNA viruses. As an adenosine analogue, its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the structural analysis of **Galidesivir dihydrochloride**, including its chemical properties, mechanism of action, and a summary of its antiviral activity. While detailed experimental protocols for its synthesis and specific structural elucidation are proprietary, this document synthesizes publicly available data to inform researchers and drug development professionals.

## Chemical Structure and Properties

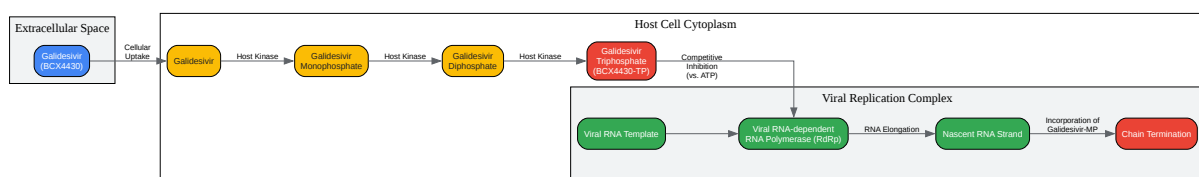
Galidesivir is a C-nucleoside analogue of adenosine. The dihydrochloride salt enhances its solubility and stability for formulation.

Property	Value	Source
Chemical Name	(2S,3S,4R,5R)-2-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol dihydrochloride	
Alternative Names	BCX4430, Immucillin-A	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> N <sub>5</sub> O <sub>3</sub> ·2HCl	
Molecular Weight	338.19 g/mol	
CAS Number	249503-25-1 (Galidesivir); 222631-44-9 (HCl salt)	[2]
Physical Appearance	Solid	[1]

## Mechanism of Action: Targeting Viral Replication

Galidesivir's antiviral activity stems from its ability to act as a chain terminator of viral RNA synthesis.[3] As an adenosine analogue, it is recognized by the viral RNA-dependent RNA polymerase (RdRp). The proposed mechanism involves several key steps:

- **Cellular Uptake:** Galidesivir enters the host cell.
- **Intracellular Phosphorylation:** Host cellular kinases phosphorylate Galidesivir to its active triphosphate form, Galidesivir triphosphate (BCX4430-TP).[3]
- **Competitive Inhibition:** BCX4430-TP competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the RdRp.
- **Chain Termination:** Once incorporated, the modified structure of Galidesivir prevents the addition of the next nucleotide, leading to premature termination of the RNA chain.[3] This disruption of viral RNA synthesis halts viral replication.



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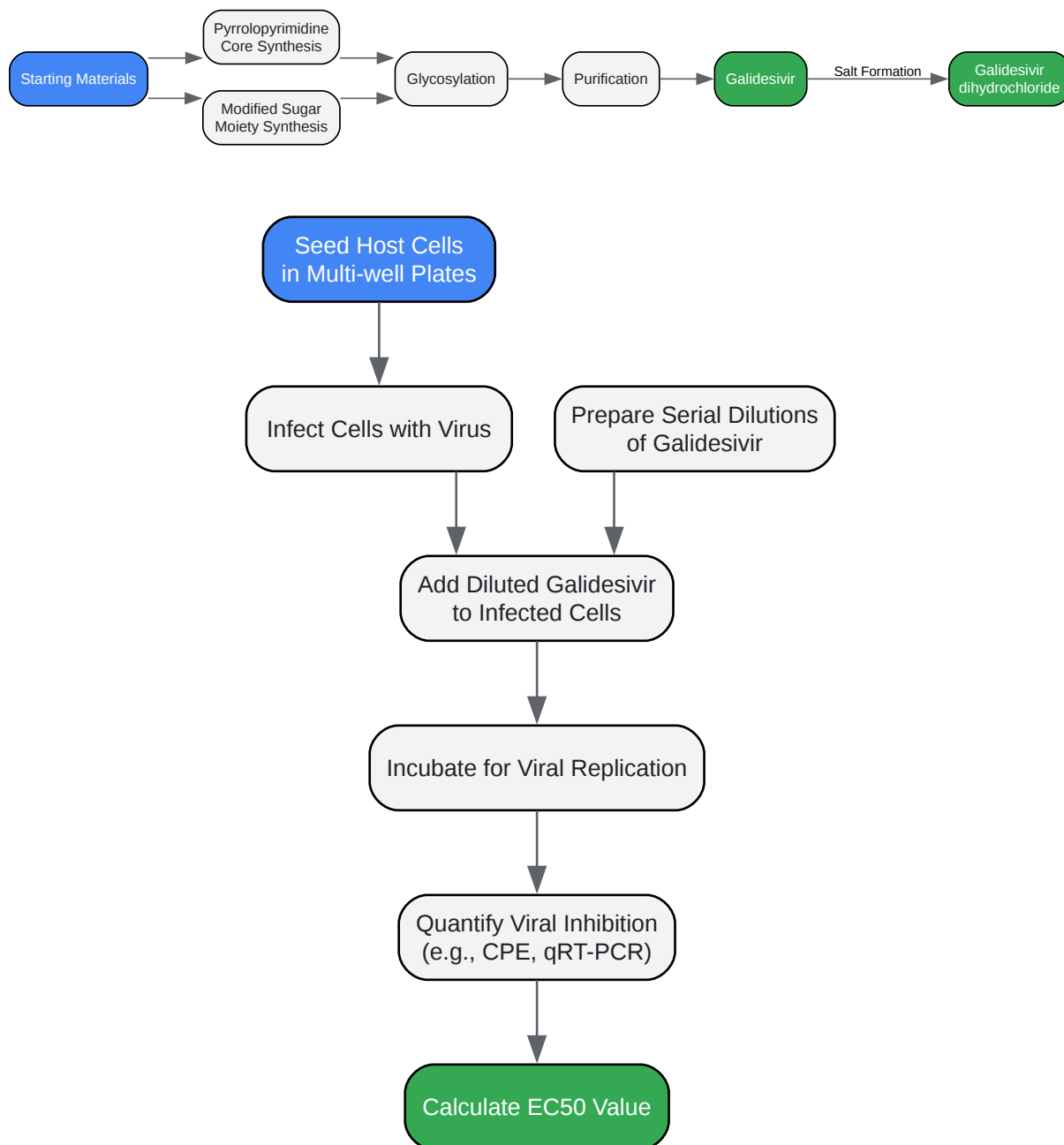
Caption: Intracellular activation and mechanism of action of Galidesivir.

## Structural Analysis and Characterization

Detailed crystallographic and NMR spectral data for **Galidesivir dihydrochloride** are not publicly available, likely due to the proprietary nature of the compound. However, its chemical structure has been elucidated and is available in public databases.

### 3.1. Synthesis

The synthesis of Galidesivir (BCX4430) was first reported by Warren et al. as part of a program to discover inhibitors of viral RNA polymerase.[4] The synthesis is a multi-step process. A schematic representation of the synthetic route has been published, starting from a known precursor.[4] While the detailed, step-by-step protocol with reaction conditions and purification methods is not publicly disclosed, the overall strategy is known to involve the construction of the pyrrolopyrimidine core and subsequent glycosylation to introduce the modified ribose-like moiety.



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- 4. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
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